molecular formula C11H11NO4 B12602476 (7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid CAS No. 876660-87-6

(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

Cat. No.: B12602476
CAS No.: 876660-87-6
M. Wt: 221.21 g/mol
InChI Key: NTIRLAWRTSRLBD-UHFFFAOYSA-N
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Description

(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, hydroxyl groups, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted benzoxazine compounds .

Scientific Research Applications

(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

876660-87-6

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-(7-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid

InChI

InChI=1S/C11H11NO4/c1-6-2-3-7-8(4-6)16-9(5-10(13)14)11(15)12-7/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14)

InChI Key

NTIRLAWRTSRLBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(O2)CC(=O)O

Origin of Product

United States

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